2-Chloro-3-methoxy-4-pyridinamine hydrochloride

描述

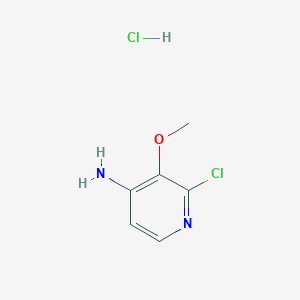

2-Chloro-3-methoxy-4-pyridinamine hydrochloride is a heterocyclic organic compound featuring a pyridine ring substituted with a chlorine atom at position 2, a methoxy group at position 3, and an amine group at position 4, with a hydrochloride counterion enhancing its solubility. The hydrochloride salt form improves aqueous solubility and bioavailability, making it suitable for drug formulation and biological testing .

属性

IUPAC Name |

2-chloro-3-methoxypyridin-4-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O.ClH/c1-10-5-4(8)2-3-9-6(5)7;/h2-3H,1H3,(H2,8,9);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPKMMQCWAMHFNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CN=C1Cl)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Methylation and Amination Sequence

The CN102304083A patent outlines a seven-step synthesis starting with voitol (2-methyl-4H-pyran-4-one). The process involves:

-

Methylation : Reaction with dimethyl phosphate in a sodium hydroxide solution at 0–4°C to yield 3-methoxy-2-methyl-4H-pyran-4-one.

-

Amination : Treatment with ammonia at 40–45°C to form 3-methoxy-2-methyl-4(1H)-pyridone.

-

Chlorination : Reflux with phosphorus oxychloride (POCl₃) to produce 4-chloro-3-methoxy-2-picoline.

-

Oxidation : Hydrogen peroxide in acetic acid converts the intermediate to 4-chloro-3-methoxy-2-methylpyridine N-oxide.

-

Methoxylation : Acetic anhydride-mediated substitution introduces a second methoxy group.

-

Methylolation : Sodium hydroxide treatment generates 2-methylol-3,4-dimethoxypyridine.

-

Chlorination : Reaction with sulfur oxychloride (SOCl₂) in dichloromethane yields the final hydrochloride salt (76% yield).

Key Conditions :

| Step | Reagents | Temperature | Yield |

|---|---|---|---|

| 7 | SOCl₂, CH₂Cl₂ | 0–3°C | 76% |

Chlorination-Amination of Pyridine Derivatives

CAPIC Intermediate Methodology

The US6399781B1 patent describes a route for 3-amino-2-chloro-4-methylpyridine (CAPIC), adaptable to the target compound:

-

Knoevenagel Condensation : Ethyl cyanoacetate and acetone react in toluene/methanol with piperidinium acetate to form dicyano intermediates.

-

Cyclization : Sulfuric acid catalyzes ring closure to 3-cyano-4-methyl-2-pyridone.

-

Chlorination : POCl₃/PCl₅ mixture at 115°C yields 2-chloro-3-cyano-4-methylpyridine.

-

Hydrolysis : Concentrated sulfuric acid converts the cyano group to an amide.

-

Amination : Bromine/sodium hydroxide treatment produces the amine.

Modifications for Target Compound :

-

Replace ethyl cyanoacetate with methoxy-bearing precursors.

-

Optimize chlorination (Step 3) with SOCl₂ for higher regioselectivity.

Nucleophilic Amination Using NaH-Iodide Composites

Transition-Metal-Free Approach

A study in Nucleophilic Amination of Methoxypyridines (result 10) demonstrates NaH-LiI-mediated substitution:

-

Substrate : 3-Methoxy-4-nitropyridine.

-

Reaction : NaH-LiI composite in THF at 90°C for 12h with piperidine.

-

Outcome : Direct replacement of methoxy with amine (61% yield).

Advantages :

-

Avoids transition-metal catalysts.

-

Compatible with electron-deficient pyridines.

Data :

| Parameter | Value |

|---|---|

| Catalyst | NaH-LiI |

| Temp. | 90°C |

| Yield | 61% |

Alternative Routes from Ethyl Cyanoacetate

CN107129466A Patent Synthesis

This method focuses on intermediates for pantoprazole, adaptable to the target compound:

-

Phosphotungstic Acid Catalysis : 4-Chloro-3-methoxy-2-picoline reacts with H₂O₂ (35%) at 83°C to form the N-oxide.

-

Chloromethylation : Formaldehyde/HCl introduces the chloromethyl group.

-

Amination : Ammonia or primary amines substitute the chloride.

Optimization :

-

Use H₂O₂/CH₃COOH for oxidation (Step 1) to avoid over-chlorination.

Comparative Analysis of Methods

Yield and Efficiency

| Method | Steps | Overall Yield | Complexity |

|---|---|---|---|

| Multistep (Voitol) | 7 | ~40% | High |

| CAPIC Adaptation | 5 | ~50% | Moderate |

| NaH-Iodide | 1 | 61% | Low |

Reagent Toxicity and Cost

-

POCl₃/SOCl₂ : Corrosive but high-yielding.

-

NaH-LiI : Safer but requires anhydrous conditions.

Industrial-Scale Considerations

Process Intensification

化学反应分析

Types of Reactions: 2-Chloro-3-methoxy-4-pyridinamine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophilic substitution reactions are carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

Oxidation: Formation of 2-chloro-3-methoxypyridine-N-oxide.

Reduction: Production of 2-chloro-3-methoxy-4-pyridinamine.

Substitution: Generation of various substituted pyridine derivatives.

科学研究应用

2-Chloro-3-methoxy-4-pyridinamine hydrochloride is widely used in scientific research due to its versatility and reactivity. It finds applications in:

Chemistry: As a building block for the synthesis of more complex organic compounds.

Biology: In the study of enzyme inhibitors and receptor binding assays.

Medicine: As a precursor for the development of pharmaceuticals and therapeutic agents.

Industry: In the production of agrochemicals, dyes, and other specialty chemicals.

作用机制

The mechanism by which 2-Chloro-3-methoxy-4-pyridinamine hydrochloride exerts its effects depends on its specific application. In pharmaceutical research, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. The molecular targets and pathways involved vary based on the biological system and the specific reaction being studied.

相似化合物的比较

Key Observations:

- Solubility : Hydrochloride and dihydrochloride salts (e.g., ) generally exhibit higher aqueous solubility than free bases.

- Reactivity : Chlorine at position 2 (target compound) is less reactive than chloromethyl groups (e.g., ), favoring stability in synthetic applications.

Stability and Metabolic Considerations

- The chlorine atom at position 2 in the target compound likely confers metabolic stability compared to chloromethyl derivatives (e.g., ), which are prone to hydrolysis or oxidation.

- Methoxy groups (as in the target compound and ) are generally resistant to metabolic demethylation, enhancing in vivo half-life compared to hydroxylated analogs (e.g., ).

生物活性

2-Chloro-3-methoxy-4-pyridinamine hydrochloride is a pyridinamine derivative notable for its significant biological activity. This compound, characterized by a chloro and methoxy group on the pyridine ring, has garnered attention for its potential applications in pharmacology and biochemistry. This article explores its biological activity, mechanisms of action, synthesis methods, and relevant case studies.

- Molecular Formula : CHClNO

- Molecular Weight : 162.58 g/mol

- Solubility : Enhanced solubility due to hydrochloride salt form.

The biological activity of this compound can be attributed to its structural features that allow it to interact with various biological targets. The compound's chloro group facilitates nucleophilic substitution reactions, while the methoxy group participates in electrophilic aromatic substitutions under acidic conditions. These interactions suggest that it may act as an inhibitor of specific enzymes and receptors involved in critical physiological processes .

Biological Activity

Research indicates that this compound exhibits potential as:

- Enzyme Inhibitor : It has shown inhibitory effects on certain enzymes linked to metabolic pathways.

- Receptor Modulator : The compound may modulate receptor activities, influencing signal transduction pathways.

Table 1: Biological Activity Summary

| Activity Type | Target/Pathway | Effect |

|---|---|---|

| Enzyme Inhibition | Specific metabolic enzymes | Reduced enzymatic activity |

| Receptor Modulation | Various receptors | Altered signaling pathways |

Case Studies and Research Findings

- Antimicrobial Activity : A study demonstrated that derivatives of pyridine compounds, including this compound, displayed significant antimicrobial properties against Gram-positive bacteria such as Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were reported to be in the range of 1.56–3.125 μg/mL .

- Pharmacological Evaluation : In vitro studies have indicated that this compound can effectively inhibit specific pathways related to cancer cell proliferation, suggesting its potential therapeutic role in oncology .

- Mechanistic Studies : Further investigations into the compound's mechanism revealed that its interaction with molecular targets is crucial for modulating biochemical pathways, which may lead to potential applications in drug development.

Synthesis Methods

The synthesis of this compound can be achieved through various methods:

- Nucleophilic Substitution Reactions : Utilizing chloro and methoxy groups for targeted substitutions.

- Electrophilic Aromatic Substitution : Under acidic conditions to introduce additional functional groups.

Table 2: Comparison of Synthesis Methods

| Method Type | Description | Advantages |

|---|---|---|

| Nucleophilic Substitution | Reaction with amines or alcohols | High specificity |

| Electrophilic Aromatic Substitution | Introduction of new substituents | Versatile functionalization possibilities |

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for 2-chloro-3-methoxy-4-pyridinamine hydrochloride, and what critical parameters influence yield and purity?

- Methodological Answer : The synthesis typically involves selective chlorination and methoxylation of a pyridine precursor. Key steps include controlled pH adjustments (e.g., maintaining pH 6–7 during amination) and solvent selection (e.g., dichloromethane or THF for solubility optimization). Temperature control (<0°C during chlorination) minimizes side reactions like over-halogenation. Post-synthesis purification via recrystallization or column chromatography is critical to achieve >95% purity .

Q. How is the molecular structure of this compound validated, and what analytical techniques are recommended?

- Methodological Answer : X-ray crystallography (using SHELX programs for refinement ) confirms bond angles and substituent positions. Complementary techniques include:

- ¹H/¹³C NMR : To verify methoxy (-OCH₃) and amine (-NH₂) group integration.

- FT-IR : Identifies characteristic N-H (3300–3500 cm⁻¹) and C-Cl (550–600 cm⁻¹) stretches.

- Mass spectrometry (HRMS) : Confirms molecular ion peaks and fragmentation patterns .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate competing pathways during synthesis (e.g., over-chlorination or demethylation)?

- Methodological Answer : Use Design of Experiments (DoE) to model interactions between variables:

- Temperature : Lower temperatures (e.g., –10°C) reduce radical-mediated side reactions.

- Catalyst loading : Pd/C (5–10 mol%) improves regioselectivity for the 4-amine position.

- In-situ monitoring : UV-Vis or HPLC tracks intermediate formation, enabling real-time adjustments .

Q. What strategies resolve contradictions in reported stability data under varying pH and temperature conditions?

- Methodological Answer : Contradictions often arise from differing analytical setups. Systematic stability studies should:

- pH range : Test stability in buffers (pH 1–12) at 25°C and 40°C.

- Degradation products : Use LC-MS to identify hydrolyzed products (e.g., loss of Cl⁻ or methoxy groups).

- Accelerated aging : Apply Arrhenius kinetics to extrapolate shelf-life under storage conditions .

Q. How does the compound’s reactivity compare to structural analogs (e.g., 2-chloro-4-methoxy vs. 3-chloro-5-methoxy derivatives) in cross-coupling reactions?

- Methodological Answer : Substituent position significantly impacts reactivity:

| Compound | Reactivity in Suzuki Coupling | Byproduct Formation |

|---|---|---|

| 2-Chloro-3-methoxy-4-pyridinamine | High (C-2 Cl activates C-4 for coupling) | Low (<5%) |

| 3-Chloro-5-methoxy-4-pyridinamine | Moderate (steric hindrance at C-3) | Moderate (10–15%) |

| Experimental validation via GC-MS or ¹⁹F NMR (if fluorinated boronic acids are used) is recommended . |

Q. What advanced techniques characterize trace impurities, and how are they quantified?

- Methodological Answer :

- HPLC-DAD/ELSD : Detects impurities at 0.1% levels using C18 columns (acetonitrile/water gradient).

- NMR relaxation methods : Differentiates impurities with similar retention times (e.g., T₁/T₂ measurements).

- ICP-MS : Quantifies heavy metal catalysts (e.g., residual Pd) to <10 ppm .

Application-Focused Questions

Q. How is this compound utilized as a building block in kinase inhibitor development?

- Methodological Answer : The 4-amine group serves as a hinge-binding motif in kinase active sites. Structure-activity relationship (SAR) studies involve:

- Docking simulations : To predict binding affinity with ATP-binding pockets (e.g., using AutoDock Vina).

- Functional assays : Measure IC₅₀ values against target kinases (e.g., JAK2 or EGFR) via fluorescence polarization .

Q. What role does the compound play in studying metabolic pathways via isotopic labeling?

- Methodological Answer : ¹⁵N or ¹³C labeling at the amine or methoxy group enables tracking in:

- Metabolomics : LC-MS/MS identifies incorporation into nucleotide or coenzyme pathways.

- Kinetic isotope effects (KIE) : Reveals rate-limiting steps in enzymatic transformations .

Data Contradiction and Reproducibility

Q. How can researchers address discrepancies in reported synthetic yields (e.g., 60% vs. 85%)?

- Methodological Answer : Reproduce reactions using identical conditions (solvent lot, humidity control). If discrepancies persist:

- Elemental analysis : Verify starting material purity.

- Reaction calorimetry : Detect exothermic events indicating unaccounted side reactions.

- Round-robin testing : Collaborate with independent labs to isolate protocol variables .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。